2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-27-16-8-4-14(5-9-16)18(26)12-28-20-23-22-19-11-10-17(24-25(19)20)13-2-6-15(21)7-3-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDWOHMNBJGUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the implementation of green chemistry principles to minimize environmental impact. The choice of reagents and solvents is also crucial in scaling up the synthesis for industrial production .
Chemical Reactions Analysis
Biological Activity
The compound 2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-methoxyphenyl)ethanone belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 335.37 g/mol. The structure features a triazole ring fused with a pyridazine ring, which is known to enhance biological activity through interactions with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 335.37 g/mol |
| CAS Number | 1204297-70-0 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in various cellular processes. The triazolopyridazine core is known for its potential to inhibit key enzymes that play roles in cancer progression and viral replication. The presence of the fluorophenyl group may enhance binding affinity due to hydrophobic interactions, while the methoxyphenyl moiety contributes to the compound's stability and solubility.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that derivatives with triazole and pyridazine structures can inhibit cell proliferation in various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity compared to traditional chemotherapeutics like doxorubicin .
Antiviral Activity
The triazolo[4,3-b]pyridazine derivatives have also been evaluated for their antiviral properties. Studies suggest that these compounds can inhibit the replication of viruses such as HSV-1 and others.
- Research Findings : In a study focusing on heterocyclic compounds with antiviral properties, certain derivatives were shown to prevent HSV-1 infection in Vero cells by up to 91% at a concentration of 50 μM .
Comparative Analysis of Biological Activities
| Compound | Activity | IC50 Value (μM) |
|---|---|---|
| This compound | Anticancer | 4.363 |
| Related Triazole Derivative | Antiviral (HSV-1) | 50 |
Q & A
Q. How to design a robust SAR study for derivatives of this compound?
- Workflow :
Core Modifications : Vary substituents on triazolo-pyridazine (e.g., halogens, alkyl groups).
Functional Group Additions : Introduce sulfones or amines via oxidation/reduction of the thioether group .
In Silico Screening : Prioritize derivatives with improved docking scores.
- Validation : Parallel synthesis of top 10 candidates followed by in vitro kinase assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
